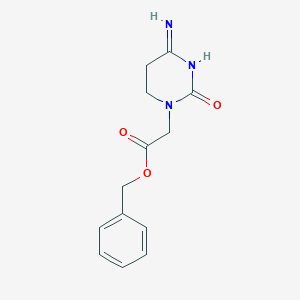
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate is a chemical compound with a molecular formula of C13H13N3O3 It is characterized by the presence of a benzyl group attached to a diazinane ring, which contains an imino and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate typically involves the reaction of benzyl chloroacetate with 4-imino-2-oxo-1,3-diazinane in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 2-(4-oxo-2-oxo-1,3-diazinan-1-yl)acetate.
Reduction: Formation of benzyl 2-(4-amino-2-oxo-1,3-diazinan-1-yl)acetate.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate
- Benzyl 2-(4-imino-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
Uniqueness
Benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate is unique due to its specific structural features, such as the presence of both imino and oxo groups within the diazinane ring. This structural arrangement can confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
benzyl 2-(4-imino-2-oxo-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C13H15N3O3/c14-11-6-7-16(13(18)15-11)8-12(17)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,18) |
Clave InChI |
ABNYRPPIKRGMKK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=N)CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345324.png)
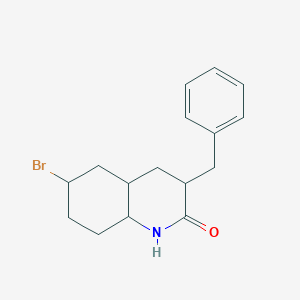
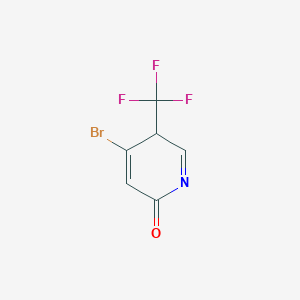
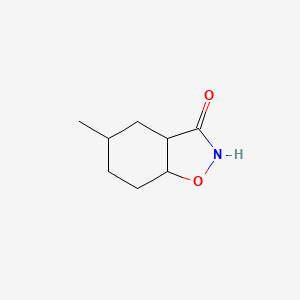
![3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12345344.png)
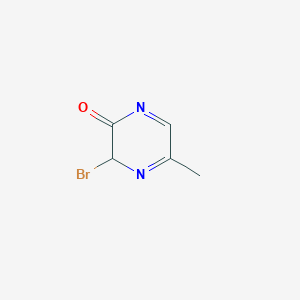
![6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12345349.png)
![N-[4-(dimethylamino)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345352.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B12345353.png)

![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B12345367.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide](/img/structure/B12345375.png)
![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345382.png)
![3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B12345395.png)
